

# "CCR6 inhibitor 1" chemical properties and IUPAC name

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | CCR6 inhibitor 1 |           |
| Cat. No.:            | B3007503         | Get Quote |

# An In-depth Technical Guide to CCR6 Inhibitor 1

For researchers and professionals in drug development, C-C chemokine receptor 6 (CCR6) has emerged as a significant therapeutic target in a range of autoimmune diseases and cancers. This guide provides a comprehensive overview of a potent and selective antagonist, **CCR6 inhibitor 1**, detailing its chemical properties, mechanism of action, and relevant experimental methodologies.

# **Chemical Properties and Identification**

**CCR6 inhibitor 1** is a small molecule antagonist designed for high-affinity binding to the CCR6 receptor. Its fundamental chemical and physical properties are summarized below.



| Property          | Value                                                                                            | Reference |
|-------------------|--------------------------------------------------------------------------------------------------|-----------|
| IUPAC Name        | 4-[4-[4-[[5-(trifluoromethyl)-2-pyridinyl]amino]cyclohexyl]sulfonylphenyl]pyridine-2-carboxamide |           |
| Molecular Formula | C24H23F3N4O3S                                                                                    | [1]       |
| Molecular Weight  | 504.5 g/mol                                                                                      | [1]       |
| CAS Number        | 2437547-04-9                                                                                     |           |
| ChEMBL ID         | CHEMBL4248604                                                                                    | [1]       |
| PubChem CID       | 134817249                                                                                        | [1]       |

# **Biological Activity and Selectivity**

**CCR6 inhibitor 1** demonstrates high potency and selectivity for the CCR6 receptor. Its inhibitory activity has been quantified through half-maximal inhibitory concentration ( $IC_{50}$ ) values, which are crucial for assessing its potential as a therapeutic agent. The compound shows significantly less activity against other chemokine receptors, highlighting its specific mechanism of action.

| Target | Species | IC50 (nM) | Reference |
|--------|---------|-----------|-----------|
| CCR6   | Human   | 6         | [1][2]    |
| CCR6   | Monkey  | 0.45      | [1][2]    |
| CCR1   | Human   | > 30000   | [1][2]    |
| CCR7   | Human   | 9400      | [1][2]    |

# Mechanism of Action: The CCL20-CCR6 Signaling Axis

**CCR6 inhibitor 1** exerts its effects by blocking the interaction between CCR6 and its unique chemokine ligand, CCL20 (also known as macrophage inflammatory protein-3 alpha or MIP-







3α). This interaction is a key driver of immune cell migration and is implicated in the pathogenesis of various inflammatory conditions and the progression of certain cancers.

The binding of CCL20 to CCR6, a G protein-coupled receptor (GPCR), initiates a downstream signaling cascade. A critical component of this pathway is the activation of the extracellular signal-regulated kinase (ERK), a member of the mitogen-activated protein kinase (MAPK) family. The phosphorylation of ERK (p-ERK) leads to the transcription of genes involved in cell proliferation, survival, and migration. By inhibiting the initial ligand-receptor interaction, **CCR6 inhibitor 1** effectively blocks the subsequent phosphorylation of ERK, thereby mitigating the pro-inflammatory and pro-migratory effects of the CCL20-CCR6 axis.[1][2]





Click to download full resolution via product page

Caption: The CCL20-CCR6 signaling pathway and the inhibitory action of CCR6 inhibitor 1.

## **Experimental Protocols**

The following are generalized protocols for key in vitro assays to evaluate the efficacy of **CCR6 inhibitor 1**. These should be optimized for specific cell lines and experimental conditions.

### Foundational & Exploratory





This assay is used to assess the ability of **CCR6 inhibitor 1** to block the migration of CCR6-expressing cells towards a CCL20 gradient.

#### Materials:

- CCR6-expressing cells (e.g., human B cells, Th17 cells, or a transfected cell line)
- Transwell inserts (typically with a 5 or 8 μm pore size)
- · 24-well plates
- Cell culture medium (e.g., RPMI-1640) with low serum
- Recombinant human CCL20
- CCR6 inhibitor 1
- Fixation solution (e.g., methanol or paraformaldehyde)
- Staining solution (e.g., Crystal Violet or DAPI)
- Cotton swabs
- Microscope

#### Procedure:

- Preparation:
  - Starve CCR6-expressing cells in low-serum medium for 2-4 hours prior to the assay.
  - Prepare a stock solution of CCR6 inhibitor 1 in a suitable solvent (e.g., DMSO) and make serial dilutions in the low-serum medium.
- Assay Setup:
  - Add medium containing CCL20 (chemoattractant) to the lower chamber of the 24-well plate.



- Resuspend the starved cells in low-serum medium containing the desired concentrations of CCR6 inhibitor 1 or vehicle control.
- Add the cell suspension to the upper chamber of the Transwell insert.
- Incubation:
  - Incubate the plate at 37°C in a 5% CO<sub>2</sub> incubator for a period determined by the migratory capacity of the cells (typically 3-24 hours).
- Analysis:
  - After incubation, remove the Transwell inserts.
  - Carefully remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
  - Fix the migrated cells on the lower surface of the membrane.
  - Stain the migrated cells.
  - Wash the inserts to remove excess stain.
  - Count the number of migrated cells in several fields of view using a microscope.
  - Alternatively, the dye can be eluted and the absorbance measured to quantify migration.

This assay determines the effect of **CCR6 inhibitor 1** on the CCL20-induced phosphorylation of ERK.

#### Materials:

- CCR6-expressing cells
- Cell culture medium
- Recombinant human CCL20
- CCR6 inhibitor 1



- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Protein assay kit (e.g., BCA)
- SDS-PAGE gels and running buffer
- Transfer buffer and PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
- Primary antibodies: anti-phospho-ERK1/2 (p-ERK) and anti-total-ERK1/2 (t-ERK)
- HRP-conjugated secondary antibody
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Cell Treatment:
  - Plate CCR6-expressing cells and allow them to adhere.
  - Starve the cells in serum-free medium for 12-24 hours.
  - Pre-treat the cells with various concentrations of CCR6 inhibitor 1 or vehicle control for 1-2 hours.
  - Stimulate the cells with CCL20 for a short period (e.g., 5-15 minutes).
- Cell Lysis and Protein Quantification:
  - Wash the cells with ice-cold PBS and lyse them with lysis buffer.
  - Centrifuge the lysates to pellet cell debris and collect the supernatant.
  - Determine the protein concentration of each lysate.



#### Western Blotting:

- Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
- Separate the proteins by SDS-PAGE.
- Transfer the separated proteins to a membrane.
- Block the membrane to prevent non-specific antibody binding.
- Incubate the membrane with the primary antibody against p-ERK overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody.
- Detect the signal using a chemiluminescent substrate and an imaging system.
- Re-probing for Total ERK:
  - Strip the membrane of the bound antibodies.
  - Re-probe the membrane with the primary antibody against t-ERK to ensure equal protein loading.
  - Quantify the band intensities and express the level of p-ERK relative to t-ERK.



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. yqgx.tsinghua.edu.cn [yqgx.tsinghua.edu.cn]
- To cite this document: BenchChem. ["CCR6 inhibitor 1" chemical properties and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at:
  [https://www.benchchem.com/product/b3007503#ccr6-inhibitor-1-chemical-properties-and-iupac-name]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com